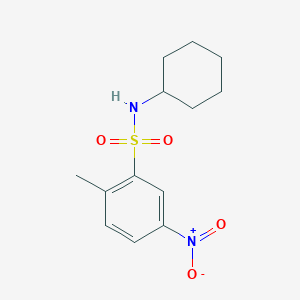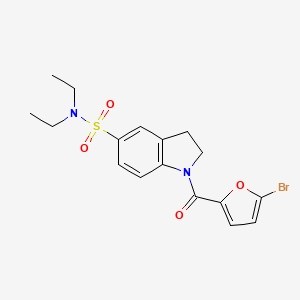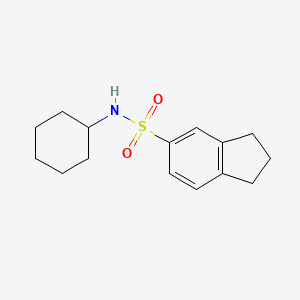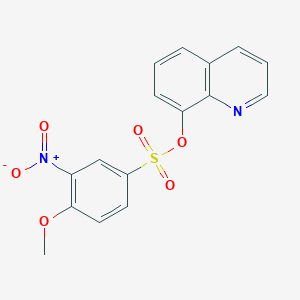
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a chemical compound that has been used extensively in scientific research. It is a sulfonate ester of 8-quinolinol, which is a heterocyclic compound with a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is based on its ability to chelate metal ions. The compound contains a nitrogen and an oxygen atom in the quinoline ring and a sulfonate group. These functional groups have a high affinity for metal ions, which allows the compound to selectively bind to specific metal ions. The binding of the metal ion induces a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has no known biochemical or physiological effects. It is not used as a drug and does not have any therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in lab experiments include its high selectivity for metal ions, its sensitivity, and its ease of use. The compound is also stable and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for careful handling. It is also relatively expensive compared to other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in scientific research. One direction is the development of new metal complexes for catalytic applications. Another direction is the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, the compound could be used as a reagent for the determination of other biomolecules such as nucleic acids and lipids. Finally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production.
Conclusion:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a valuable tool for scientific research. Its ability to selectively bind to metal ions and its fluorescence properties make it a popular choice for a variety of applications. While there are limitations to its use, the compound has a bright future in the field of chemical biology.
Métodos De Síntesis
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is synthesized by the reaction of 8-hydroxyquinoline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a reagent for the determination of amino acids and peptides.
Propiedades
IUPAC Name |
quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-23-14-8-7-12(10-13(14)18(19)20)25(21,22)24-15-6-2-4-11-5-3-9-17-16(11)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHYWQJJNBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



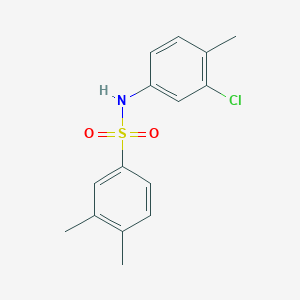
![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)



